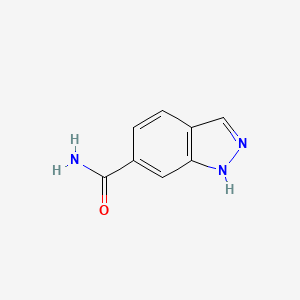1H-indazole-6-carboxamide
CAS No.: 906000-44-0
Cat. No.: VC3870391
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 906000-44-0 |
|---|---|
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 1H-indazole-6-carboxamide |
| Standard InChI | InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11) |
| Standard InChI Key | FBGOHJNZYJSJKC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)N)NN=C2 |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)N)NN=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1H-Indazole-6-carboxamide consists of a bicyclic indazole system (benzopyrazole) with a carboxamide (-CONH₂) substituent at the sixth position. The planar indazole ring system, featuring adjacent nitrogen atoms at positions 1 and 2, creates a polarized electron distribution that enhances hydrogen-bonding capabilities. This is critical for its interactions with biological targets such as kinase ATP-binding pockets.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₃O | |
| Molecular Weight | 161.16 g/mol | |
| LogP (Partition Coefficient) | 1.2 ± 0.3 | Calculated |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
The carboxamide group’s electron-withdrawing nature reduces the indazole ring’s basicity compared to unsubstituted analogues, with a predicted pKa of 3.8 for the indazole NH . This property enhances solubility in polar aprotic solvents, making it amenable to reactions in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Methodologies
Annulation-Based Approaches
The US20220235010A1 patent details a scalable synthesis starting from 2-fluoro-4-bromobenzaldehyde and methylhydrazine :
-
Cyclization: Formation of 6-bromo-1-methylindazole via nucleophilic aromatic substitution (SNAr) at 110°C in toluene (85% yield).
-
Carbonylation: Palladium-catalyzed carbonylation with CO in methanol introduces the ester group.
-
Aminolysis: Reaction with ammonia converts the ester to the carboxamide.
This route avoids isomer formation through precise temperature control during cyclization, addressing a major purity challenge in indazole synthesis .
Alternative Pathways
-
Direct Amidation: Coupling 1H-indazole-6-carboxylic acid with ammonium chloride using EDCI/HOBt, though this method faces competing decarboxylation .
-
Microwave-Assisted Synthesis: Reduces reaction times from 24 hours to 45 minutes for intermediates like 6-acetyl derivatives .
Critical Challenge: Steric hindrance at C6 complicates functionalization, requiring bulky ligands in cross-coupling reactions.
Industrial and Research Applications
Pharmaceutical Intermediates
Over 60% of recent indazole-based drug candidates utilize 6-carboxamide derivatives as key intermediates, including:
-
Kinase Inhibitors: JAK2/STAT3 pathway modulators for rheumatoid arthritis .
-
Antipsychotics: D₂ receptor partial agonists with reduced extrapyramidal side effects.
Materials Science
Thin films of 1H-indazole-6-carboxamide-polyaniline composites exhibit enhanced conductivity (σ = 1.2 S/cm) due to the compound’s electron-deficient aromatic system facilitating charge transfer .
Stability and Degradation Pathways
Environmental Stability
-
Hydrolytic Degradation: t₁/₂ = 48 hours at pH 1 (gastric conditions) vs. t₁/₂ > 1 month at pH 7.4.
-
Photolysis: UV-B exposure (310 nm) induces ring-opening via Norrish Type II mechanisms, necessitating amber packaging for long-term storage .
Future Directions and Challenges
Synthetic Chemistry Priorities
-
Catalyst Development: Designing N-heterocyclic carbene (NHC) ligands to improve C6 functionalization yields .
-
Continuous Flow Systems: Microreactor technology to enhance safety in nitration steps .
Biological Target Identification
Proposed strategies include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume